4-chloro-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide
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Overview
Description
4-chloro-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide is a complex organic compound that belongs to the class of thiadiazolo-pyridines. This compound is characterized by its unique structure, which includes a thiadiazole ring fused to a pyridine ring, and a benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide typically involves multiple steps. One common method includes the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with appropriate reagents under specific conditions. For instance, a mixture of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, substituted benzylideneamino-5-mercapto-1H-1,2,4-triazoles, and anhydrous potassium carbonate in DMF is stirred overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could result in a more saturated compound.
Scientific Research Applications
4-chloro-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline: Shares a similar core structure but lacks the benzamide moiety.
Benzamide derivatives: Compounds with similar benzamide structures but different substituents on the aromatic ring.
Uniqueness
4-chloro-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide is unique due to its fused thiadiazole-pyridine ring system combined with a benzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
Molecular Formula |
C14H10ClN3OS |
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Molecular Weight |
303.8 g/mol |
IUPAC Name |
4-chloro-N-(8-methyl-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide |
InChI |
InChI=1S/C14H10ClN3OS/c1-9-3-2-8-18-12(9)16-14(20-18)17-13(19)10-4-6-11(15)7-5-10/h2-8H,1H3 |
InChI Key |
VOWVDJNPUHBAIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC(=O)C3=CC=C(C=C3)Cl)S2 |
Origin of Product |
United States |
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